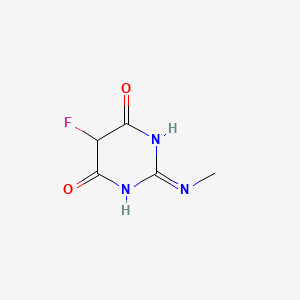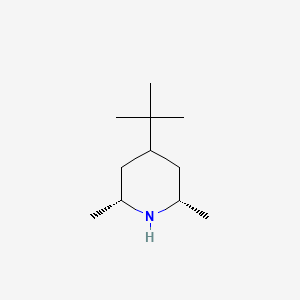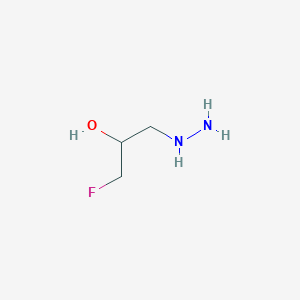
1-Fluoro-3-hydrazinylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-hydrazinylpropan-2-ol is an organic compound characterized by the presence of a fluorine atom, a hydrazine group, and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-hydrazinylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions typically include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-hydrazinylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The hydrazine group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of 1-fluoro-3-hydrazinylpropan-2-one.
Reduction: Formation of 1-fluoro-3-amino-propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-3-hydrazinylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-hydrazinylpropan-2-ol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing biomolecules, potentially inhibiting their function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
3-Fluoropropan-1-ol: Similar structure but lacks the hydrazine group.
1-Fluoro-2-hydrazinylethanol: Similar functional groups but with a shorter carbon chain.
Uniqueness: 1-Fluoro-3-hydrazinylpropan-2-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a fluorine atom and a hydrazine group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C3H9FN2O |
|---|---|
Molecular Weight |
108.12 g/mol |
IUPAC Name |
1-fluoro-3-hydrazinylpropan-2-ol |
InChI |
InChI=1S/C3H9FN2O/c4-1-3(7)2-6-5/h3,6-7H,1-2,5H2 |
InChI Key |
MGMPNHXBXLWRPI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13269211.png)
![5,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13269215.png)
![4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13269228.png)
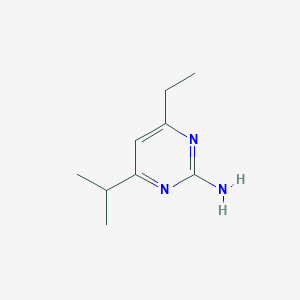
![1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13269233.png)

amine](/img/structure/B13269247.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B13269253.png)
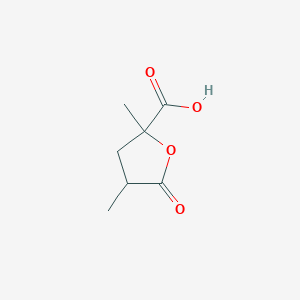
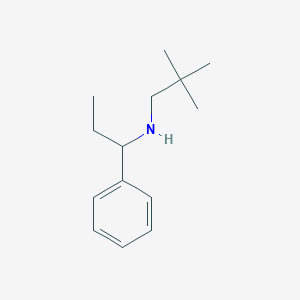
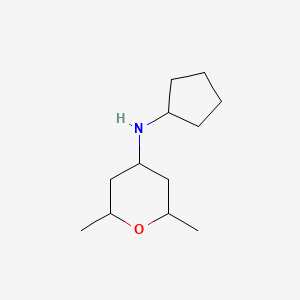
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B13269286.png)
